2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone
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Description
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₁NO₆ and its molecular weight is 489.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone are key enzymes essential for bacterial survival . By inhibiting these enzymes, the compound can effectively combat bacterial infections, particularly those caused by specific resistant strains .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their eventual death .
Biochemical Pathways
The affected pathways primarily involve the synthesis of bacterial cell walls and proteins . By inhibiting key enzymes, the compound disrupts these pathways, preventing the bacteria from maintaining their structural integrity and carrying out vital functions .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell wall synthesis and protein production . This leads to the death of the bacteria, thereby helping to combat bacterial infections .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVTZOWKSEYAH-BIYDSLDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.